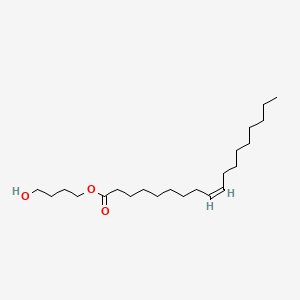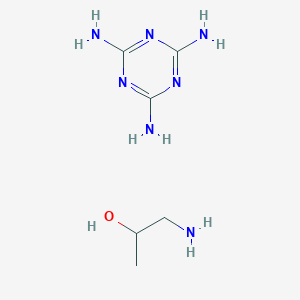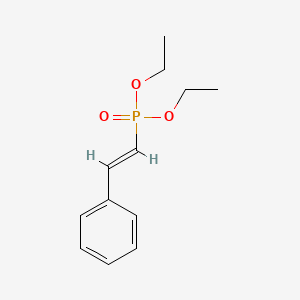
Diethyl 2-phenylvinylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-phenylvinylphosphonate is an organophosphorus compound with the molecular formula C12H17O3P. It is characterized by the presence of a vinyl group attached to a phenyl ring and a phosphonate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-phenylvinylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with phenylacetylene in the presence of a base, such as sodium hydride, under an inert atmosphere. The reaction typically proceeds at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-phenylvinylphosphonate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated phosphonates.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Saturated phosphonates.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Diethyl 2-phenylvinylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of diethyl 2-phenylvinylphosphonate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s phosphonate group can mimic phosphate esters, allowing it to interfere with biological processes that rely on phosphorylation .
Comparison with Similar Compounds
- Diethyl 1-phenylvinylphosphonate
- Diethyl benzylphosphonate
- Diethyl 1-(benzoylamino)-2-phenylvinylphosphonate
Comparison: Diethyl 2-phenylvinylphosphonate is unique due to its vinyl group, which imparts distinct reactivity compared to its analogs. For example, diethyl 1-phenylvinylphosphonate lacks the vinyl group, resulting in different chemical behavior and applications.
Properties
CAS No. |
1018-24-2 |
|---|---|
Molecular Formula |
C12H17O3P |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
[(E)-2-diethoxyphosphorylethenyl]benzene |
InChI |
InChI=1S/C12H17O3P/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ |
InChI Key |
YFPQECGBFLMFEI-ZHACJKMWSA-N |
Isomeric SMILES |
CCOP(=O)(/C=C/C1=CC=CC=C1)OCC |
Canonical SMILES |
CCOP(=O)(C=CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


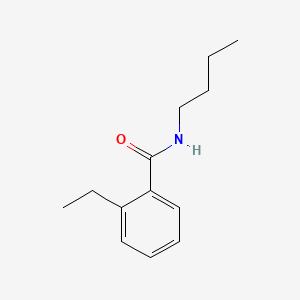
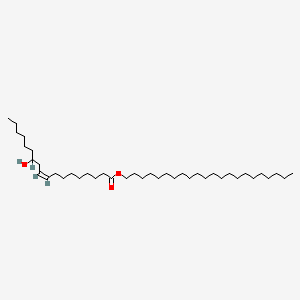
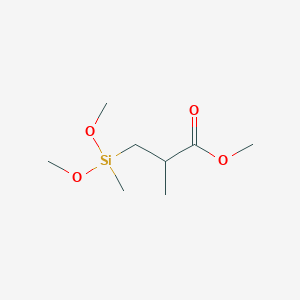
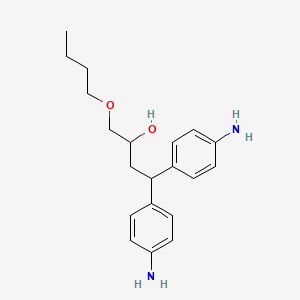
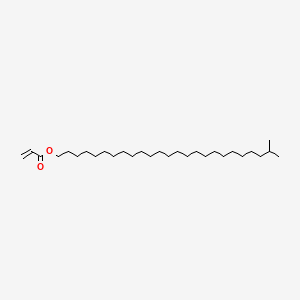
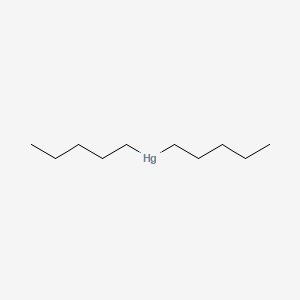

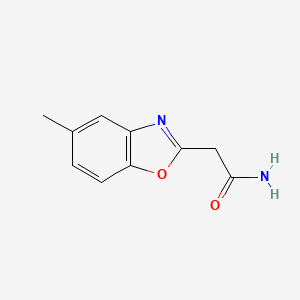
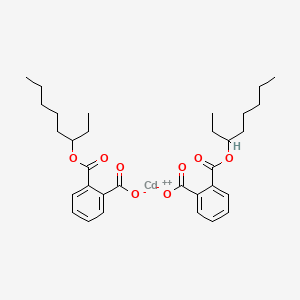
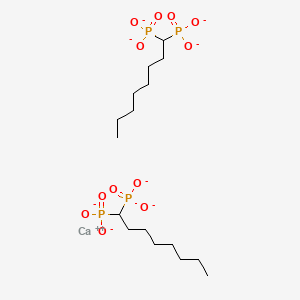
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)

